molecular formula C12H17Cl2NO B2980446 2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride CAS No. 473707-76-5

2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride

Cat. No. B2980446
CAS RN: 473707-76-5
M. Wt: 262.17
InChI Key: WLUZRFRYZHBFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its ability to modulate certain physiological and biochemical processes, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Thermo-solvatochromism and Solvent Effects

Studies on thermo-solvatochromism explore how the solvatochromic behavior of certain compounds changes with temperature in different solvent mixtures, indicating the compounds' potential utility in understanding solvent-solute interactions and the design of temperature-sensitive probes. For example, research on the thermo-solvatochromism of zwitterionic probes in aqueous alcohols suggests these compounds could be used to investigate the effects of temperature on solvent polarity and solvation dynamics, which is crucial for designing temperature-responsive materials and understanding chemical reaction mechanisms under varying thermal conditions (Tada, Silva, & Seoud, 2003).

Solubility Modeling and Solvent Mixing Properties

The solubility of organic compounds in various solvents and the effect of temperature on this property are fundamental aspects of material science, pharmaceutical formulation, and chemical synthesis. Studies have modeled the solubility of compounds like cloxiquine in different solvents, providing insights into solvent effects on solubility, which can guide the selection of solvents in the synthesis and processing of chemicals, including isoquinoline derivatives (Wan et al., 2020).

Magnetic Field Effects on Chemical Reactions

Research into the effects of magnetic fields on chemical kinetics, including reactions involving quinoline and isoquinoline derivatives, highlights the potential of applying magnetic fields to influence the outcome of chemical reactions. This area of study could lead to novel methods of reaction control and mechanistic insights in organic synthesis (Steiner & Ulrich, 1989).

Synthesis and Stereochemistry

The synthesis and study of the stereochemistry of isoquinoline derivatives are crucial for the development of new pharmaceuticals and materials. For instance, the synthesis of tetrahydroisoquinolines with specific stereochemistry is important for the development of drugs with targeted biological activity. Research in this area provides methods for the synthesis of isoquinoline derivatives with defined stereochemical configurations, which could be applied to the development of new therapeutic agents (Kametani et al., 1970).

Antibacterial and Anticancer Evaluation

The exploration of new compounds with potential antibacterial and anticancer activities is a critical area of pharmaceutical research. Isoquinoline derivatives have been evaluated for their biological activities, providing valuable insights into the structural features required for antibacterial and anticancer efficacy. This research can guide the design of new compounds with improved therapeutic potential (Bondock & Gieman, 2015).

properties

IUPAC Name

2-(6-chloro-4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-7-14(4-5-15)8-10-2-3-11(13)6-12(9)10;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUZRFRYZHBFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=C1C=C(C=C2)Cl)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride

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